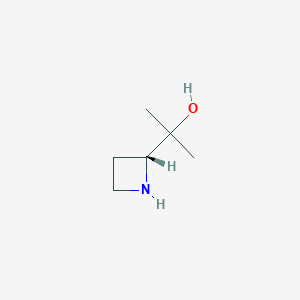
Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate” is a chemical compound with the molecular formula C9H6Cl2F2O2 . It has a molecular weight of 255.05 . The IUPAC name for this compound is "methyl 2-chloro-2-(3-chloro-2,4-difluorophenyl)acetate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H6Cl2F2O2/c1-15-9(14)6(10)4-2-3-5(12)7(11)8(4)13/h2-3,6H,1H3" . This code provides a detailed description of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis : The compound has been studied for its synthesis and structural properties. For instance, Fu De-cai (2008) researched the synthesis of a related compound, 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4piperidinyl ester, an important intermediate in the synthesis of other compounds (Fu De-cai, 2008).
Intermediate in Drug Synthesis : The compound serves as an intermediate in the synthesis of pharmaceuticals. Yinghua Li, Hong-wu Xu, and Liuxue Zhang (2012) described the synthesis of a related compound used in the production of Clopidrogel, an antiplatelet drug (Yinghua Li, Hong-wu Xu, & Liuxue Zhang, 2012).
Polymerization Studies : It is also relevant in the polymerization of cyclic monomers. A study by Moszner et al. (2003) involved the synthesis of a similar compound from methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate, which was used in radical homopolymerization (N. Moszner et al., 2003).
Environmental Impact and Detection : Research has been conducted on related chlorophenoxyacetic acids regarding their impact as herbicides and methods for their detection in the environment. For example, Wintersteiger, Goger, and Krautgartner (1999) developed a method for detecting similar compounds in water, highlighting the importance of monitoring these substances due to their environmental impact (R. Wintersteiger, B. Goger, & H. Krautgartner, 1999).
Herbicide Effectiveness and Selectivity : G. E. Blackman (1945) explored the use of similar chlorophenoxy acids as herbicides, analyzing their effectiveness and selectivity compared to other compounds (G. E. Blackman, 1945).
Analytical Chemistry Applications : It's also used in analytical chemistry, as seen in the work of Schöllhorn et al. (2000), who used a related chlorophenoxyacetic acid in a molecularly imprinted polymer assay for herbicide analysis (B. Schöllhorn et al., 2000).
Eigenschaften
IUPAC Name |
methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-15-9(14)8(13)4-2-3-5(11)6(10)7(4)12/h2-3,8,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLDJKDBVQBKKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C(=C(C=C1)F)Cl)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2369066.png)


![2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2369071.png)




![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2369077.png)



![N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide](/img/structure/B2369086.png)